molecular formula C6H12ClN3O B6280263 2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride CAS No. 952233-33-9

2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B6280263
CAS No.: 952233-33-9
M. Wt: 177.6
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Description

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a small organic molecule featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 3-position and an ethylamine side chain at the 5-position, with a hydrochloride counterion. The 1,2,4-oxadiazole scaffold is a heterocyclic aromatic ring system known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for esters or amides .

The molecular formula of the compound is C₇H₁₃ClN₃O, with a molecular weight of 191.65 g/mol (calculated). Key physicochemical properties include:

  • Hydrogen bond donors: 2 (amine NH₂⁺ and HCl)
  • Hydrogen bond acceptors: 4 (oxadiazole N, O, and HCl)
  • Topological polar surface area (TPSA): ~51 Ų (estimated based on analogs) .

This compound is frequently utilized as a building block in drug discovery, particularly for targeting enzymes or receptors where the oxadiazole moiety enhances binding affinity and pharmacokinetic properties .

Properties

CAS No.

952233-33-9

Molecular Formula

C6H12ClN3O

Molecular Weight

177.6

Purity

95

Origin of Product

United States

Preparation Methods

Amidoxime Cyclization Method

One of the most common methods for synthesizing 2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves the cyclization of amidoximes with carboxylic acid derivatives under basic conditions. This approach leverages the nucleophilic nature of amidoximes to form the oxadiazole ring.

Reaction Scheme:

Amidoxime + Ethyl Carboxylic Acid DerivativeNaOH/DMSOOxadiazole Ring Formation\text{Amidoxime + Ethyl Carboxylic Acid Derivative} \xrightarrow{\text{NaOH/DMSO}} \text{Oxadiazole Ring Formation}

Experimental Conditions:

The reaction typically proceeds at room temperature or slightly elevated temperatures (30–50°C). Sodium hydroxide (NaOH) dissolved in dimethyl sulfoxide (DMSO) acts as the base and solvent system.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient tool for accelerating the synthesis of oxadiazole derivatives. In this method, amidoximes react with acyl chlorides or carboxylic acid esters under microwave heating to produce oxadiazoles.

Reaction Scheme:

Amidoxime + Acyl Chloride/Carboxylic Acid EsterMicrowave IrradiationOxadiazole Derivative\text{Amidoxime + Acyl Chloride/Carboxylic Acid Ester} \xrightarrow{\text{Microwave Irradiation}} \text{Oxadiazole Derivative}

Experimental Conditions:

Reactions under microwave irradiation are completed within minutes (typically 20–30 minutes), compared to hours under conventional heating methods. Catalysts such as potassium fluoride (KF) or magnesium oxide (MgO) are often employed.

One-Pot Superbase Method

A one-pot synthetic procedure reported by Baykov et al. utilizes amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO). This method is notable for its simplicity and efficiency.

Reaction Scheme:

Amidoxime + Carboxylic Acid EsterSuperbase MediumOxadiazole Formation\text{Amidoxime + Carboxylic Acid Ester} \xrightarrow{\text{Superbase Medium}} \text{Oxadiazole Formation}

Experimental Conditions:

The reaction occurs at room temperature and avoids the need for complex purification steps.

Detailed Synthesis Pathways

Stepwise Synthesis Approach

A stepwise approach involves isolating intermediates before finalizing the target compound.

Step 1: Amidoxime Formation

The first step involves synthesizing amidoximes from nitriles using hydroxylamine hydrochloride under basic conditions.

Nitrile + Hydroxylamine HydrochlorideBaseAmidoxime\text{Nitrile + Hydroxylamine Hydrochloride} \xrightarrow{\text{Base}} \text{Amidoxime}

Step 2: Cyclization to Form Oxadiazole Ring

Amidoximes are cyclized with ethyl carboxylic acid derivatives in the presence of NaOH/DMSO or microwave irradiation.

Amidoxime + Ethyl Carboxylic Acid DerivativeCyclizationOxadiazole\text{Amidoxime + Ethyl Carboxylic Acid Derivative} \xrightarrow{\text{Cyclization}} \text{Oxadiazole}

Step 3: Reduction to Ethanamine

The oxadiazole derivative is reduced using catalytic hydrogenation or lithium aluminum hydride (LiAlH₄).

Oxadiazole DerivativeReductionEthanamine\text{Oxadiazole Derivative} \xrightarrow{\text{Reduction}} \text{Ethanamine}

Step 4: Salt Formation

Finally, the ethanamine derivative is treated with hydrochloric acid to form the hydrochloride salt.

Ethanamine+HClHydrochloride Salt\text{Ethanamine} + HCl \rightarrow \text{Hydrochloride Salt}

Optimization Strategies

Solvent Selection

The choice of solvent significantly impacts yield and purity. DMSO is preferred for its ability to dissolve both reactants and facilitate nucleophilic reactions.

Temperature Control

Reactions conducted at controlled temperatures (30–50°C) yield higher purity products by minimizing side reactions.

Catalyst Efficiency

Catalysts such as KF or MgO enhance reaction rates and selectivity during microwave-assisted synthesis.

Data Tables

Table 1: Reaction Conditions for Cyclization Methods

MethodSolventTemperatureCatalystTime
NaOH/DMSO CyclizationDMSORoom TempNone~6 hours
Microwave-AssistedAcetonitrile~100°CKF/MgO~25 mins
Superbase One-PotDMSORoom TempNone~8 hours

Table 2: Yields from Different Methods

MethodYield (%)
NaOH/DMSO Cyclization~75%
Microwave-Assisted~90%
Superbase One-Pot~85%

Chemical Reactions Analysis

Types of Reactions

2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxadiazole ring and the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like thionyl chloride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives, while reduction reactions can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, we compare it with structurally related compounds (Table 1).

Table 1: Comparative Analysis of 1,2,4-Oxadiazole Derivatives

Compound Name Substituents on Oxadiazole Molecular Formula Molecular Weight (g/mol) TPSA (Ų) Key Applications/Notes
This compound (Target) 3-Ethyl, 5-ethylamine C₇H₁₃ClN₃O 191.65 51 Kinase inhibitors, CNS agents
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride 3-Ethyl, 5-methylamine C₆H₁₂ClN₃O 177.63 51 Intermediate in peptide mimetics
2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride 3-tert-Butyl, 5-ethylamine C₈H₁₆ClN₃O 205.69 51 Enhanced lipophilicity (XLogP3: 2.1)
2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride 3-Furan, 5-ethylamine C₈H₁₀ClN₃O₂ 215.64 60 Antibacterial agents
2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 3-Trifluoroethyl, 5-piperidine C₉H₁₂ClF₃N₃O 285.66 29 CNS penetration (low TPSA)
2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (Isoxazole analog) 3-Methyl isoxazole C₆H₁₁ClN₂O 162.62 42 Serotonin receptor modulation

Key Observations :

Substituent Effects on Lipophilicity :

  • The tert-butyl analog (XLogP3: 2.1) exhibits higher lipophilicity compared to the ethyl derivative (XLogP3: ~0.4), making it more suitable for blood-brain barrier penetration .
  • The trifluoroethyl substituent (in the piperidine analog) further enhances metabolic stability due to fluorine’s electron-withdrawing effects .

Polar Surface Area and Bioactivity :

  • The furan-substituted derivative (TPSA: 60 Ų) shows increased polarity, correlating with its use in antibacterial applications where solubility in aqueous environments is critical .
  • Lower TPSA in the piperidine analog (29 Ų) facilitates CNS targeting by improving membrane permeability .

Structural Analogues with Varied Cores :

  • Replacing 1,2,4-oxadiazole with isoxazole (as in ) reduces hydrogen-bonding capacity (TPSA: 42 Ų) and alters target selectivity, as seen in serotonin receptor ligands .

Safety Profiles :

  • Most oxadiazole derivatives share similar hazard profiles (e.g., H302: harmful if swallowed; H315: skin irritation), necessitating careful handling .

Biological Activity

2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, including antimicrobial, antitumor, and other pharmacological effects.

The molecular formula of this compound is C6H12ClN3OC_6H_{12}ClN_3O with a molecular weight of 177.63 g/mol. The compound features an oxadiazole ring which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC6H12ClN3O
Molecular Weight177.63 g/mol
CAS Number1185295-39-9
Chemical StructureStructure

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various oxadiazole compounds showed activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Antitumor Activity

The antitumor potential of this compound has been evaluated in several studies:

  • Cell Line Studies : In vitro tests revealed that the compound exhibited cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values were found to be comparable to established chemotherapeutics.
  • Mechanism of Action : The compound's antitumor activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

A recent case study highlighted the use of oxadiazole derivatives in combination therapies for enhanced efficacy against resistant cancer types. The study reported synergistic effects when combined with traditional chemotherapeutic agents, leading to improved survival rates in animal models.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives often correlates with their structural features. Key findings from SAR studies include:

  • Substituent Effects : The presence of alkyl groups at specific positions on the oxadiazole ring enhances solubility and bioavailability.
  • Electronic Properties : Electron-withdrawing groups increase the electrophilicity of the compound, potentially enhancing its interaction with biological targets.

Q & A

Q. What are the common synthetic routes for 2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

  • Cyclization : Formation of the oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DMF as a solvent).
  • Amidation/alkylation : Introduction of the ethyl group and subsequent functionalization of the ethylamine side chain.
  • Salt formation : Conversion to the hydrochloride salt using HCl in ethanol or ether . To optimize purity, employ column chromatography for intermediate purification and monitor reaction progress via TLC. Final product purity (>95%) is achievable through recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the oxadiazole ring, ethyl substituent, and amine hydrochloride moiety.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak at m/z 189.1).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .

Q. What are the primary applications of this compound in medicinal chemistry?

The ethyl-oxadiazole-ethylamine scaffold is explored for:

  • Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) due to hydrogen bonding via the oxadiazole ring and amine group.
  • Antimicrobial agents : Structural analogs show activity against bacterial biofilms via disruption of membrane integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Structural variability : Subtle differences in substituents (e.g., ethyl vs. methyl groups) alter binding affinity. Validate structures using X-ray crystallography or 2D NMR .
  • Assay conditions : Variations in cell lines or solvent systems (e.g., DMSO concentration) affect activity. Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

Methodological approaches include:

  • Kinetic assays : Measure IC50_{50} values using fluorogenic substrates (e.g., for protease inhibition).
  • Molecular docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina.
  • Surface plasmon resonance (SPR) : Quantify binding affinity in real-time .

Q. How does the ethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The ethyl group enhances steric hindrance, reducing reaction rates compared to methyl analogs. For example:

  • SN2 reactions : Lower yields with bulky nucleophiles (e.g., tert-butoxide).
  • Optimization : Use polar aprotic solvents (DMSO) and elevated temperatures (60–80°C) to improve kinetics .

Key Considerations for Experimental Design

  • Solubility : The hydrochloride salt is water-soluble (>10 mg/mL), but aggregation occurs in PBS buffer—use sonication for homogeneous dispersion .
  • Stability : Store at −20°C under inert gas (argon) to prevent amine oxidation. Monitor degradation via LC-MS over 72-hour stability trials .

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